molecular formula C11H16O2 B1595738 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene CAS No. 29329-35-9

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene

Cat. No.: B1595738
CAS No.: 29329-35-9
M. Wt: 180.24 g/mol
InChI Key: NWAIYLFAGPKYBZ-UHFFFAOYSA-N
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Description

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C11H16O2 It is a derivative of trimethylbenzene, where two hydroxymethyl groups are attached to the benzene ring at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with formaldehyde under basic conditions. The reaction proceeds through a hydroxymethylation process, where formaldehyde reacts with the methyl groups on the benzene ring to form hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the use of a catalyst, such as calcium hydroxide, to facilitate the reaction between 1,3,5-trimethylbenzene and formaldehyde. The reaction is typically carried out at elevated temperatures to increase the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as thermal stability and mechanical strength.

    Medicinal Chemistry: It is investigated for its potential use in drug delivery systems due to its ability to form stable linkages with other molecules.

    Biological Research: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. This property makes it useful in the development of polymeric materials and drug delivery systems. The hydroxymethyl groups can undergo various chemical transformations, allowing the compound to participate in a wide range of reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(hydroxymethyl)phenol: This compound has similar hydroxymethyl groups but differs in the position of the methyl groups on the benzene ring.

    2,6-Bis(hydroxymethyl)-p-cresol: Another similar compound with hydroxymethyl groups at different positions on the benzene ring.

Uniqueness

2,4-Bis(hydroxymethyl)-1,3,5-trimethylbenzene is unique due to the specific arrangement of its hydroxymethyl and methyl groups, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

[3-(hydroxymethyl)-2,4,6-trimethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4,12-13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAIYLFAGPKYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344272
Record name (2,4,6-Trimethyl-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29329-35-9
Record name (2,4,6-Trimethyl-1,3-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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